molecular formula C10H21B B3224516 1-Bromo-8-methylnonane CAS No. 123348-69-6

1-Bromo-8-methylnonane

Cat. No.: B3224516
CAS No.: 123348-69-6
M. Wt: 221.18 g/mol
InChI Key: NVOKZLKGFWNMCD-UHFFFAOYSA-N
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Description

Overview of the Significance of Alkyl Halides as Synthetic Intermediates

Alkyl halides are indispensable synthetic intermediates, prized for their versatility in constructing more complex molecular architectures. numberanalytics.comquora.com The key to their reactivity lies in the carbon-halogen (C-X) bond. Due to the higher electronegativity of the halogen atom compared to carbon, this bond is polarized, creating a partial positive charge on the carbon atom and a partial negative charge on the halogen. quora.comlibretexts.orgstudymind.co.uk This inherent polarity renders the carbon atom electrophilic, making it a prime target for attack by nucleophiles. quora.com

This fundamental reactivity allows alkyl halides to participate in a wide range of reactions, most notably nucleophilic substitution (SN1 and SN2 mechanisms) and elimination reactions. numberanalytics.comallen.in Through these pathways, the halogen can be replaced by a diverse array of functional groups, effectively converting the alkyl halide into alcohols, ethers, amines, nitriles, and other valuable compounds. quora.com Their utility extends to being starting materials for the synthesis of pharmaceuticals, polymers, agrochemicals, and materials for various industries. numberanalytics.comunacademy.comallen.in The specific reaction pathway—substitution versus elimination—is influenced by factors such as the structure of the alkyl halide (primary, secondary, or tertiary), the nature of the nucleophile, and the reaction conditions. numberanalytics.comquora.com

Historical Development of Synthetic Methodologies for Long-Chain Halogenated Alkanes

The synthesis of alkyl halides has evolved significantly over the years, with chemists developing progressively milder and more selective methods. Historically, long-chain alkyl bromides could be prepared from the corresponding alcohols. A classic method, reported in 1966, involves the reaction of methanesulfonates (derived from long-chain alcohols) with anhydrous magnesium bromide in an ether solvent, which produces the desired alkyl bromides in high yields without causing isomerization of any double bonds present in the chain. nih.gov

While effective, early methods often required harsh conditions. Modern synthetic chemistry has seen a shift towards more efficient and environmentally benign procedures. A variety of precursors can now be used, including alkanes, alkenes, and carboxylic acids, in addition to alcohols. allen.in Recent advancements include:

Deoxyhalogenation of Alcohols: The use of reagents like N-bromosuccinimide or phosphorus tribromide remains common, but newer systems, such as using ionic liquids or thiourea (B124793) additives, offer milder conditions and easier product isolation. organic-chemistry.org

Deformylative Halogenation: An innovative strategy involves the conversion of aldehydes into alkyl halides. researchgate.net This process generates a C(sp³)-centered radical from a 1,4-dihydropyridine (B1200194) (DHP) derivative of the aldehyde, which then couples with a halogen radical from an inexpensive source like sodium bromide (NaBr). researchgate.netnih.gov

From Carboxylic Acids: A direct bromination of carboxylic acids to alkyl bromides can be achieved using a combination of a silane (B1218182) reducing agent (TMDS) and trimethylbromosilane (Me₃SiBr), catalyzed by indium bromide (InBr₃). organic-chemistry.org

These modern methods often provide greater functional group tolerance and proceed under milder conditions, reflecting the broader trend in organic synthesis towards efficiency and sustainability. organic-chemistry.orgresearchgate.net

Structural and Chemical Positioning of 1-Bromo-8-methylnonane within Bromoalkane Chemistry

This compound (CAS No. 123348-69-6) is a bromoalkane with a specific and informative structure. shachemlin.com Its chemical formula is C₁₀H₂₁Br. nih.gov

Structural Features:

Primary Alkyl Bromide: The bromine atom is attached to a primary carbon—a carbon atom that is bonded to only one other carbon atom. libretexts.org This structural feature is significant for its reactivity, as primary alkyl halides strongly favor SN2 nucleophilic substitution reactions over SN1 and elimination pathways. numberanalytics.com

Branched Alkyl Chain: The molecule possesses a ten-carbon chain (a nonane (B91170) backbone with an additional methyl group). The methyl group at the C-8 position creates a branched structure (an iso-decyl skeleton). google.com This branching is distant from the reactive C-Br bond at C-1.

The C-Br Bond: Like all bromoalkanes, the C-Br bond in this compound is polar. studymind.co.uk The bond strength of a C-Br bond is intermediate between that of C-Cl and C-I bonds, which influences its reactivity as a leaving group in substitution reactions. studymind.co.uk

The table below summarizes some key properties of this compound.

PropertyValue
IUPAC Name This compound
CAS Number 123348-69-6 nih.gov
Molecular Formula C₁₀H₂₁Br nih.gov
Molecular Weight 221.18 g/mol
Structure Type Primary, Branched-Chain Alkyl Bromide libretexts.orggoogle.com

The branching at the end of the carbon chain influences the molecule's physical properties, such as its boiling point and van der Waals interactions, when compared to its linear isomer, 1-bromodecane. libretexts.org

Current Research Trajectories and Future Prospects for this compound

Current applications and future prospects for this compound are primarily centered on its use as a specialized building block in organic synthesis.

Research Applications:

Pheromone Synthesis: The compound is listed as a pheromone ingredient and is utilized in academic research and integrated pest management programs. alfa-chemistry.com Its specific branched structure is likely a key motif in the synthesis of insect pheromones used for monitoring or controlling pest populations.

Synthetic Intermediate: Patent literature indicates that this compound serves as a reactant in the synthesis of more complex molecules. It has been used as a precursor for compounds containing fluorene, benzyl, and diphenylmethane (B89790) structures, which have applications in materials science and medicinal chemistry. google.comgoogle.comgoogle.com In these syntheses, the compound acts as an electrophilic source of the 8-methylnonyl group, which is attached to a nucleophilic substrate via a substitution reaction.

Future Prospects: The future utility of this compound is tied to the growing demand for complex, tailored organic molecules. As a branched alkylating agent, it offers a specific structural unit that is not as readily available as simple linear chains. Its prospects are linked to:

Agrochemicals: Continued development of highly specific and environmentally friendly pest control methods will drive the demand for pheromone precursors like this compound. alfa-chemistry.com

Advanced Materials and Pharmaceuticals: Its role as a building block in creating complex organic molecules suggests its potential use in synthesizing new materials or active pharmaceutical ingredients where specific lipophilic side chains are required to tune physical or biological properties. google.comgoogle.comgoogle.com

Cross-Coupling Reactions: Broader trends in organic synthesis, such as the development of novel metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), are expanding the toolbox for using alkyl halides. mdpi.com While traditionally challenging, methods for coupling primary alkyl bromides are improving, opening new avenues for incorporating the 8-methylnonyl group into diverse molecular frameworks.

In essence, this compound is a valuable niche chemical, with its future applications dependent on continued innovation in synthetic methodology and the demand for structurally precise organic compounds in high-value sectors.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-8-methylnonane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21Br/c1-10(2)8-6-4-3-5-7-9-11/h10H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVOKZLKGFWNMCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201030268
Record name 1-Bromo-8-methylnonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201030268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123348-69-6
Record name 1-Bromo-8-methylnonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201030268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Bromo 8 Methylnonane

Direct Bromination Approaches for Alkane Precursors

Direct bromination involves the reaction of an alkane with bromine, typically initiated by light or heat. The precursor for 1-bromo-8-methylnonane in this approach would be 2-methylnonane.

Radical bromination is a type of halogenation reaction that proceeds via a free-radical chain mechanism. byjus.com This method is particularly useful for the synthesis of alkyl halides from alkanes. The reaction is initiated by the homolytic cleavage of the bromine-bromine bond, usually facilitated by UV light or heat, to generate two bromine radicals. byjus.com

The propagation phase involves two key steps. First, a bromine radical abstracts a hydrogen atom from the alkane (2-methylnonane) to form a hydrogen bromide molecule and an alkyl radical. Subsequently, this alkyl radical reacts with a molecule of bromine to yield the desired alkyl bromide (this compound) and a new bromine radical, which continues the chain reaction. byjus.com

Termination of the reaction occurs when two radicals combine. This can happen in several ways, such as the combination of two bromine radicals, an alkyl radical and a bromine radical, or two alkyl radicals. byjus.com

It is important to note that radical bromination is highly selective. The stability of the radical intermediate plays a crucial role, with tertiary radicals being more stable than secondary, which are more stable than primary radicals. youtube.comyoutube.com In the case of 2-methylnonane, abstraction of a hydrogen atom can lead to the formation of primary, secondary, or a tertiary radical. The reaction conditions can be tuned to favor the formation of the primary bromide, this compound, although a mixture of products is often obtained.

Photobromination is a specific type of radical bromination where the initiation of the reaction is achieved through the use of light (photo-irradiation). youtube.com The energy from the light source causes the homolytic cleavage of the bromine molecule into two bromine radicals, kickstarting the chain reaction as described above. byjus.com

The reaction between 2-methylbutane and bromine under photo-catalyzed conditions, for instance, predominantly yields 2-bromo-2-methylbutane, the product resulting from the most stable tertiary radical intermediate. vedantu.com Similarly, the photobromination of 2-methylpropane results in a mixture of 1-bromo-2-methylpropane (B43306) and 2-bromo-2-methylpropane. doubtnut.comyoutube.comdoubtnut.comyoutube.com Applying this principle to 2-methylnonane, photobromination would be expected to produce a mixture of isomeric bromides, with the distribution depending on the relative reactivity of the different types of hydrogen atoms within the molecule.

Functional Group Interconversion Strategies from Oxygenated Precursors

An alternative and often more selective method for the synthesis of this compound involves the conversion of a precursor containing an oxygen functional group, specifically an alcohol.

The conversion of alcohols to alkyl bromides is a fundamental transformation in organic synthesis. For the synthesis of this compound, the precursor would be 1-hydroxy-8-methylnonane (also known as 8-methyl-1-nonanol). This method is generally preferred over direct bromination of alkanes as it offers better control over the position of the bromine atom, leading to a single, specific product.

Phosphorus tribromide (PBr₃) is a widely used reagent for converting primary and secondary alcohols into their corresponding alkyl bromides. byjus.com The reaction mechanism involves the activation of the alcohol's hydroxyl group by the electrophilic phosphorus atom. This is followed by an Sₙ2 (bimolecular nucleophilic substitution) attack by the bromide ion on the carbon atom bearing the hydroxyl group. byjus.commasterorganicchemistry.com This Sₙ2 mechanism results in an inversion of stereochemistry if the alcohol is chiral. A key advantage of using PBr₃ is that it generally avoids the carbocation rearrangements that can occur when using hydrobromic acid. byjus.commasterorganicchemistry.com

The reaction of 1-hydroxy-8-methylnonane with phosphorus tribromide would proceed as follows:

3 C₁₀H₂₂O + PBr₃ → 3 C₁₀H₂₁Br + H₃PO₃

This reaction provides a direct and efficient route to this compound.

Thionyl bromide (SOBr₂) is another effective reagent for the conversion of alcohols to alkyl bromides. Similar to PBr₃, the reaction with SOBr₂ also proceeds through the formation of an intermediate that converts the hydroxyl group into a good leaving group. The subsequent nucleophilic attack by a bromide ion yields the alkyl bromide. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen bromide (HBr), are gases, which can simplify the purification of the desired product.

C₁₀H₂₂O + SOBr₂ → C₁₀H₂₁Br + SO₂ + HBr

This method also offers a clean and efficient pathway for the synthesis of this compound from its corresponding alcohol.

Conversion from 1-Hydroxy-8-methylnonane (Alcohols to Alkyl Bromides)

Applications of Ionic Liquids in Alcohol Bromination

The conversion of alcohols to alkyl bromides is a fundamental transformation in organic synthesis. Traditionally, this has been accomplished using reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). However, these methods often involve harsh conditions and the use of volatile organic solvents. In the pursuit of greener and more efficient chemical processes, ionic liquids (ILs) have emerged as promising alternatives.

Ionic liquids are salts with melting points below 100 °C, and they exhibit unique properties such as low volatility, high thermal stability, and tunable solvency. In the context of alcohol bromination, ILs can function as the solvent, catalyst, and even as the bromide source, streamlining the reaction process. researchgate.net

One approach involves the use of pyridinium-based ionic liquids, such as 1-n-butyl-3-methylpyridinium bromide ([bmpy]Br), in the presence of an acid catalyst like p-toluenesulfonic acid. researchgate.net These reactions can often be performed under solvent-free conditions, offering a more environmentally benign alternative to classical methods like the Appel reaction, which generates stoichiometric amounts of triphenylphosphine (B44618) oxide waste. researchgate.netorganic-chemistry.org The alcohol, 8-methylnonan-1-ol, can be directly converted to this compound by heating with the ionic liquid and the acid. The product is typically immiscible with the ionic liquid, allowing for simple separation by decantation. organic-chemistry.org Furthermore, the ionic liquid can often be recovered and reused for several cycles, enhancing the sustainability of the process.

Another class of effective ionic liquids are imidazolium-based salts, such as 1-butyl-3-methylimidazolium bromide ([bmim]Br). organic-chemistry.org These can act as highly efficient reagents for the nucleophilic substitution of alcohols, providing both the bromide nucleophile and the reaction medium. organic-chemistry.org The use of Brønsted acids in conjunction with these ionic liquids can facilitate the conversion at room temperature. organic-chemistry.org

Table 1: Examples of Ionic Liquids Used in Alcohol Bromination

Ionic Liquid NameCation StructureAnionTypical Role
1-n-Butyl-3-methylpyridinium bromidePyridiniumBr⁻Solvent/Reagent
1-Butyl-3-methylimidazolium bromideImidazoliumBr⁻Solvent/Reagent
4-Methylpyridinium bromidePyridiniumBr⁻Reagent

Conversion from Sulfonate Esters

An alternative and highly efficient route to this compound involves a two-step process starting from the corresponding alcohol, 8-methylnonan-1-ol. The first step is the conversion of the alcohol into a sulfonate ester, which transforms the poor leaving group (hydroxide, -OH) into a very good leaving group. periodicchemistry.comyoutube.com Commonly used sulfonyl chlorides for this purpose include methanesulfonyl chloride (MsCl), p-toluenesulfonyl chloride (TsCl), and trifluoromethanesulfonyl chloride (TfCl). periodicchemistry.com The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. youtube.com

Once the sulfonate ester (e.g., 8-methylnonyl tosylate or mesylate) is formed, it can be readily converted to this compound via a nucleophilic substitution reaction (SN2) with a bromide salt, such as sodium bromide (NaBr) or lithium bromide (LiBr), in a suitable polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF). libretexts.orgacs.org The sulfonate anion (e.g., tosylate or mesylate) is an excellent leaving group due to the resonance stabilization of its negative charge, which makes the substitution highly favorable. periodicchemistry.comyoutube.com This method is particularly advantageous for its mild conditions and high yields, avoiding the strongly acidic or harsh reagents used in direct bromination of alcohols. libretexts.org

Table 2: Common Sulfonate Esters as Leaving Groups

Sulfonate EsterAbbreviationLeaving Group AnionRelative Reactivity
MethanesulfonateMesylate (OMs)CH₃SO₃⁻Good
p-ToluenesulfonateTosylate (OTs)CH₃C₆H₄SO₃⁻Excellent
TrifluoromethanesulfonateTriflate (OTf)CF₃SO₃⁻Exceptional

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound provides a practical context for applying these principles.

Solvent-Free Reaction Conditions

A key principle of green chemistry is the reduction or elimination of solvents, which often contribute significantly to chemical waste and environmental pollution. Solvent-free, or solid-state, reactions offer a compelling alternative. For the bromination of alcohols, this can be achieved using solid, stable brominating agents like quaternary ammonium (B1175870) tribromides (e.g., tetrabutylammonium (B224687) tribromide, TBATB). acgpubs.org

In a typical solvent-free procedure, the alcohol (8-methylnonan-1-ol) is mixed directly with the solid tribromide reagent. acgpubs.org The reaction can be initiated by gentle heating, often resulting in a rapid and efficient conversion to this compound. acgpubs.org The workup is significantly simplified, often involving direct filtration to remove the spent reagent followed by purification of the product. acgpubs.org This approach not only eliminates the need for potentially toxic and volatile organic solvents but can also lead to shorter reaction times and higher yields. acgpubs.org

Catalytic Methodologies for Enhanced Selectivity and Yield

The use of catalysts is a cornerstone of green chemistry, as they can enhance reaction rates and selectivity, often under milder conditions and with lower energy consumption than stoichiometric reagents. In the synthesis of this compound from its corresponding alcohol, several catalytic systems can be employed.

Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture by filtration and potentially reused. An example is "Silphos," a silica-based phosphine (B1218219) reagent, which can be used with molecular bromine to convert alcohols to alkyl bromides in high yields. organic-chemistry.org Another approach involves the use of iron oxide nanocatalysts, which have demonstrated high efficiency and reusability in various organic transformations. masterorganicchemistry.com While not specifically documented for this exact conversion, their application in related oxidations and other reactions suggests their potential. masterorganicchemistry.comrsc.org The use of such catalysts minimizes waste by replacing stoichiometric reagents that are consumed in the reaction and require separation from the product. organic-chemistry.org

Table 3: Comparison of Catalytic Systems for Alcohol Bromination

Catalytic SystemCatalyst TypeAdvantages
Silphos/[Br₂]HeterogeneousEasy separation, reusability, high yield organic-chemistry.org
Iron Oxide NanoparticlesHeterogeneousStability, reusability, environmentally benign masterorganicchemistry.com
Ionic Liquids/[H⁺]HomogeneousActs as solvent and catalyst, recyclable researchgate.netorganic-chemistry.org

Atom-Economical and Waste Minimization Strategies

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product.

When considering the synthesis of this compound, different routes have vastly different atom economies. For instance, the radical halogenation of 8-methylnonane with bromine (Br₂) to produce this compound and hydrogen bromide (HBr) has a higher theoretical atom economy than the Appel reaction, which uses triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) and generates triphenylphosphine oxide and bromoform (B151600) as byproducts.

Calculation of Atom Economy:

Route 1: Substitution of 8-methylnonan-1-ol using PBr₃

3 C₁₀H₂₂O + PBr₃ → 3 C₁₀H₂₁Br + H₃PO₃

Atom Economy = [Mass of 3 x C₁₀H₂₁Br] / [Mass of (3 x C₁₀H₂₂O + PBr₃)] x 100

Atom Economy = [3 x 221.18] / [(3 x 158.28) + 270.69] x 100 ≈ 89%

Route 2: Appel Reaction of 8-methylnonan-1-ol

C₁₀H₂₂O + PPh₃ + CBr₄ → C₁₀H₂₁Br + PPh₃O + CHBr₃

Atom Economy = [Mass of C₁₀H₂₁Br] / [Mass of (C₁₀H₂₂O + PPh₃ + CBr₄)] x 100

Atom Economy = [221.18] / [158.28 + 262.29 + 331.63] x 100 ≈ 29%

Choosing reactions with higher atom economy, such as direct substitution with HBr or catalytic methods, is a key strategy for minimizing waste at the source.

Purification and Isolation Techniques for Synthetic Intermediates and Products

The isolation and purification of this compound and its synthetic intermediates are crucial steps to obtain a product of the required purity. The choice of technique depends on the physical properties of the compound and the nature of the impurities.

For a non-volatile liquid like this compound, distillation under reduced pressure (vacuum distillation) is a common and effective method for purification. This technique allows the compound to boil at a lower temperature, preventing decomposition that might occur at its atmospheric boiling point.

Column chromatography is another powerful purification technique. It involves passing the crude product through a stationary phase (commonly silica (B1680970) gel) with a mobile phase (a solvent or a mixture of solvents). acgpubs.org Different components of the mixture travel through the column at different rates depending on their affinity for the stationary and mobile phases, allowing for their separation.

After synthesis, the crude product may contain unreacted reagents or byproducts. For instance, if excess bromine was used in the synthesis, the crude alkyl halide might be colored by dissolved Br₂. A common purification step is to wash the organic layer with a reducing agent solution, such as aqueous sodium thiosulfate (B1220275) or sodium bisulfite, to quench the excess bromine. A more recent method for removing bromine molecules involves contacting the crude alkyl halide with an aqueous solution containing a metal iodide, which reacts with the bromine. google.com This is followed by washing with water and brine to remove any water-soluble impurities, and then drying the organic layer with an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate before final purification by distillation or chromatography.

Reactivity and Mechanistic Investigations of 1 Bromo 8 Methylnonane

Elimination Reactions (E1 and E2 Pathways)chemistrysteps.com

Elimination reactions, which form alkenes, are always in competition with nucleophilic substitutions. lumenlearning.com For 1-bromo-8-methylnonane, the E2 pathway is the more probable elimination mechanism.

Regioselectivity in elimination reactions refers to the preferential formation of one constitutional isomer of an alkene over another. This is often governed by Saytzeff's rule, which favors the more substituted (more stable) alkene, or Hofmann's rule, which favors the least substituted alkene, typically with bulky bases or poor leaving groups. differencebetween.comtutorchase.comedurev.in

In the case of this compound, the concepts of Saytzeff and Hofmann regioselectivity are not applicable. The bromine is on the first carbon (C1), and therefore, proton removal can only occur from the adjacent carbon (C2). This means only one constitutional isomer can be formed upon elimination: 8-methylnon-1-ene . There are no other possible regioisomers, rendering the discussion of regioselectivity moot.

Similarly, stereoselectivity (the preferential formation of a cis/trans or E/Z isomer) is not relevant here. The product, 8-methylnon-1-ene, is a terminal alkene and thus cannot exist as geometric isomers.

The E2 (Elimination, Bimolecular) reaction is a concerted process where a base removes a proton from the β-carbon while the leaving group on the α-carbon departs simultaneously. ksu.edu.saksu.edu.sa The rate is second-order, depending on the concentrations of both the substrate and the base. ksu.edu.sa

Rate = k[this compound][Base]

For a primary halide like this compound, SN2 reactions are generally much faster than E2 reactions. lumenlearning.com To favor the E2 pathway, a strong base is required. ksu.edu.saksu.edu.sa More specifically, a strong, sterically hindered base (a "bulky base") is most effective. ksu.edu.samasterorganicchemistry.com

A bulky base , such as potassium tert-butoxide (t-BuOK), is too large to efficiently act as a nucleophile and attack the carbon atom for an SN2 reaction. masterorganicchemistry.com However, it can readily remove the sterically accessible proton on C2, leading to the E2 product, 8-methylnon-1-ene. masterorganicchemistry.com

A strong, non-bulky base , such as sodium ethoxide (NaOEt) or sodium hydroxide (B78521) (NaOH), can act as both a base and a nucleophile. masterorganicchemistry.com For a primary substrate like this compound, the SN2 pathway is less sterically hindered and would likely be the major reaction pathway, yielding the substitution product. lumenlearning.commasterorganicchemistry.com

Table 3: Predicted Product Distribution for Reactions of this compound with Different Bases This table illustrates the competition between SN2 and E2 pathways based on the base used.

BaseBase TypePredicted Major ProductPredicted Minor ProductRationale
Potassium tert-butoxide (t-BuOK)Strong, Bulky8-methylnon-1-ene (E2)1-tert-butoxy-8-methylnonane (SN2)The base's steric bulk hinders its ability to act as a nucleophile, favoring elimination. masterorganicchemistry.com
Sodium Ethoxide (NaOEt)Strong, Non-Bulky1-ethoxy-8-methylnonane (SN2)8-methylnon-1-ene (E2)The unhindered primary substrate is highly susceptible to attack by the small, strong nucleophile. lumenlearning.commasterorganicchemistry.com
Sodium Hydroxide (NaOH)Strong, Non-Bulky8-methylnonan-1-ol (SN2)8-methylnon-1-ene (E2)Similar to sodium ethoxide, the small hydroxide ion favors the SN2 pathway. echemi.com

Photoinduced Catalytic Elimination Reactions

Photoinduced catalytic elimination reactions provide a modern and mild pathway for the dehydrobromination of alkyl halides like this compound to form alkenes. These reactions often employ a photocatalyst that, upon light absorption, initiates a radical chain reaction. For instance, the use of a decatungstate catalyst under UV irradiation in acetonitrile (B52724) has been shown to effectively convert this compound to 8-methyl-1-nonene. This photocatalytic method is a valuable alternative to traditional thermal eliminations that may require harsh conditions.

ReactantCatalystLight SourceSolventProduct
This compoundTetrabutylammonium (B224687) decatungstateUV lightAcetonitrile8-Methyl-1-nonene

Organometallic Chemistry and Coupling Reactions

This compound is a versatile substrate in the realm of organometallic chemistry, serving both as a precursor to organometallic reagents and as an electrophile in various cross-coupling reactions.

The synthesis of Grignard and organolithium reagents from this compound is a fundamental transformation in organic synthesis. wisc.eduwikipedia.orgmasterorganicchemistry.comlibretexts.org

Grignard Reagents : The reaction of this compound with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent, (8-methylnonyl)magnesium bromide. wisc.edulibretexts.orgwalisongo.ac.idmasterorganicchemistry.com This organometallic compound is a potent nucleophile used to form new carbon-carbon bonds. wisc.edumasterorganicchemistry.com

Organolithium Compounds : Similarly, reacting this compound with lithium metal produces 8-methylnonyllithium. wikipedia.orgmasterorganicchemistry.comyoutube.comresearchgate.net These reagents are also powerful nucleophiles and strong bases, often used interchangeably with Grignard reagents. libretexts.orgyoutube.com

ReagentMetalSolventProduct
This compoundMagnesiumDiethyl ether or THF(8-Methylnonyl)magnesium bromide
This compoundLithiumPentane or Hexane8-Methylnonyllithium

This compound can act as an electrophilic partner in several important palladium-catalyzed cross-coupling reactions that are instrumental in constructing complex molecules.

Suzuki Coupling : In this reaction, this compound is coupled with an organoboron compound, like a boronic acid or ester, in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. wikipedia.orgyoutube.comorganic-chemistry.orglibretexts.org The reaction is valued for the stability, ease of preparation, and low toxicity of the boronic acid reagents. organic-chemistry.org

Negishi Coupling : This coupling involves the reaction of this compound with an organozinc compound, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.orgyoutube.com The Negishi coupling is known for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.orgnih.gov

Heck Reaction : The Heck reaction typically involves the coupling of an unsaturated halide with an alkene. organic-chemistry.orgwikipedia.orgyoutube.com While less common for saturated alkyl halides like this compound, variations of this reaction can be employed under specific conditions. beilstein-journals.orgodinity.com

The iridium-catalyzed borylation of alkyl halides has become a significant method for synthesizing organoboron compounds. nih.govresearchgate.netescholarship.orgrsc.orgnih.gov this compound can be converted to its corresponding boronic ester by reacting it with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of an iridium catalyst. nih.govresearchgate.net This transformation of a C-Br bond to a C-B bond provides a versatile intermediate for further synthetic applications, notably in Suzuki cross-coupling reactions. nih.gov

SubstrateReagentCatalyst SystemProduct
This compoundBis(pinacolato)diboron (B₂pin₂)Iridium complex2-(8-Methylnonyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Radical Reactions Involving this compound

The carbon-bromine bond in this compound is amenable to homolytic cleavage, making it a suitable substrate for various radical-mediated transformations.

Atom Transfer Radical Addition (ATRA) is a key radical process in which this compound can participate. rsc.orgnih.gov In these reactions, a catalyst, often a copper or iridium complex, facilitates the generation of a radical from the alkyl bromide. rsc.orgnih.gov This radical can then add to an alkene, initiating a cascade of reactions to form more complex molecules. The process is atom-economical, forming both a new carbon-carbon and a carbon-halogen bond. nih.gov The use of photoredox catalysis has enabled these reactions to proceed under mild conditions with high efficiency. rsc.orgnih.gov

Radical Cyclization Studies

Currently, there is a lack of specific studies in the published scientific literature that focus on the radical cyclization of this compound. General principles of radical cyclization suggest that the formation of a primary radical at the C1 position, followed by an intramolecular reaction, could theoretically lead to cyclic products. However, without experimental data, the feasibility, reaction conditions, and product distribution for such a reaction involving this compound remain speculative.

Addition Reactions of Bromoalkanes to Biradicals

Detailed investigations into the addition reactions of this compound specifically with biradicals are not available in the current body of scientific literature. While the addition of bromoalkanes to biradical species is a known class of reaction, the specific reactivity profile, mechanistic pathways, and potential products for this compound in this context have not been reported.

Advanced Analytical Methodologies for Research on 1 Bromo 8 Methylnonane and Its Derivatives

Spectroscopic Analysis for Mechanistic Elucidation and Structural Confirmation of Reaction Products

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure and functional groups. For derivatives of 1-bromo-8-methylnonane, techniques such as NMR, mass spectrometry, and infrared spectroscopy are crucial for unambiguous structural assignment and for tracking the progress of chemical transformations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of molecules. For this compound and its derivatives, both ¹H and ¹³C NMR are fundamental.

In a typical ¹H NMR spectrum of this compound, the protons on the carbon bearing the bromine atom (-CH₂Br) are expected to appear as a triplet in the chemical shift range of 3.4-3.6 ppm due to the deshielding effect of the electronegative bromine atom. uwimona.edu.jm The protons of the methyl groups on the iso-octyl tail would appear as a doublet further upfield.

¹³C NMR spectroscopy provides complementary information. The carbon atom directly bonded to the bromine (C-Br) will be shifted downfield compared to other methylene (B1212753) carbons in the chain. uwimona.edu.jm A subtle but interesting phenomenon in the ¹³C NMR of brominated compounds is the potential for peak broadening of the carbon attached to bromine due to the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br), which can have slightly different effects on the carbon's chemical environment. wordpress.com

Advanced NMR techniques provide deeper insights:

2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for establishing connectivity within the molecule. COSY maps out proton-proton couplings, allowing for the tracing of the entire carbon backbone from one end to the other. HSQC correlates protons with the carbons they are directly attached to, confirming assignments made in the 1D spectra.

Variable Temperature (VT) NMR: This technique can be used to study dynamic processes, such as conformational changes or restricted rotation within derivatives of this compound. By acquiring spectra at different temperatures, researchers can investigate the energetics of these processes.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents expected chemical shift ranges based on standard values for alkyl halides. uwimona.edu.jmquora.com

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of newly synthesized compounds with high accuracy and confidence. acs.org When this compound undergoes reaction, a complex mixture of products, by-products, and unreacted starting material may result. HRMS, often coupled with a chromatographic inlet, can distinguish between species with very similar nominal masses.

A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern of the molecular ion (M⁺). Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. wordpress.com This results in two peaks of almost equal intensity, separated by two mass-to-charge units (m/z), for the molecular ion and any bromine-containing fragments. This signature (the M/M+2 pattern) is a clear indicator of the presence of a single bromine atom in an ion. wordpress.com

In the analysis of complex reaction mixtures, such as the transformation of benzalkonium cations by active bromine, HRMS has proven effective in identifying various monobromo and dibromo derivatives. nih.gov This approach would be directly applicable to studying the derivatization of this compound. The high mass accuracy allows for the calculation of a precise elemental formula, enabling the reliable identification of analytes. acs.org

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups within a molecule by probing its vibrational modes. When this compound is converted into derivatives, these techniques are critical for confirming the disappearance of the C-Br bond and the appearance of new functional groups.

The C-Br stretching vibration in alkyl halides typically appears in the far-infrared region, between 690 and 515 cm⁻¹. quora.com The C-H stretching vibrations of the alkyl chain are observed around 2850-3000 cm⁻¹, and C-H bending vibrations appear near 1465 cm⁻¹ and 1375 cm⁻¹. orgchemboulder.com

For example, if this compound is converted to an alcohol (8-methylnonan-1-ol), IR spectroscopy would confirm the reaction by showing the disappearance of the C-Br stretch and the appearance of a strong, broad absorption band for the O-H stretch (typically 3200-3600 cm⁻¹) and a C-O stretching band (around 1050-1200 cm⁻¹). Similarly, conversion to a nitrile would show a sharp, characteristic C≡N stretch at approximately 2250 cm⁻¹.

Table 2: Key Infrared Absorption Frequencies for this compound and Potential Derivatives This table summarizes characteristic IR absorption bands for relevant functional groups. quora.comorgchemboulder.com

Chromatographic Methods for Product Separation and Purity Determination

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For research involving this compound, gas and liquid chromatography are indispensable for isolating desired products from reaction mixtures and for assessing their purity.

Gas Chromatography (GC) is an ideal technique for separating and analyzing volatile compounds like this compound and many of its derivatives. nih.gov The sample is vaporized and carried by a gas through a capillary column, which separates the components based on their boiling points and interactions with the column's stationary phase.

When coupled with a mass spectrometer (GC-MS), the technique provides not only retention time data but also mass spectra for each separated component, allowing for their identification. nih.gov The electron ionization (EI) mass spectrum of this compound would show the characteristic M/M+2 isotope pattern and a fragmentation pattern dominated by the loss of the bromine atom and cleavage of the alkyl chain.

For complex mixtures or trace-level analysis of impurities, tandem mass spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity. researchgate.net This technique involves selecting a specific parent ion from a separated component, fragmenting it, and then analyzing the resulting daughter ions. This process significantly reduces chemical noise and allows for the confident identification and quantification of target analytes even in a complex matrix. researchgate.net

For derivatives of this compound that are non-volatile, thermally unstable, or have high molecular weights, High-Performance Liquid Chromatography (HPLC) is the separation method of choice. nih.gov HPLC separates components in a liquid mobile phase based on their differential interactions with a solid stationary phase packed in a column.

Different HPLC modes can be employed:

Reversed-Phase HPLC: This is the most common mode, using a nonpolar stationary phase and a polar mobile phase (e.g., acetonitrile (B52724) and water). It is suitable for separating a wide range of organic molecules. A method for a similar compound, 8-bromo-1-octanol, utilizes a reversed-phase column with an acetonitrile/water mobile phase. sielc.com

Normal-Phase HPLC: This mode uses a polar stationary phase and a nonpolar mobile phase. It is effective for separating nonpolar compounds or isomers.

Chiral HPLC: If a reaction involving this compound creates a chiral center, separating the resulting enantiomers is crucial. Chiral HPLC uses a stationary phase that is itself chiral, allowing for the differential interaction and separation of the enantiomers. The development of HPLC methods for resolving chiral brominated building blocks has been successfully demonstrated, often using normal-phase chiral columns with mobile phases like n-hexane and isopropanol. researchgate.net

Detection in HPLC is commonly performed using UV-Vis detectors, although coupling to a mass spectrometer (LC-MS) provides far more structural information and has become a standard technique for analyzing complex mixtures of derivatives. researchgate.netresearchgate.net

X-ray Crystallography of Co-crystals or Solid Derivatives for Absolute Structure Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and stereochemistry. nih.govnih.gov For chiral molecules such as (R)- and (S)-1-bromo-8-methylnonane, determining the absolute configuration is crucial for understanding their chemical and biological activities. However, the flexible, non-polar nature of this compound makes it a liquid at room temperature and exceedingly difficult to crystallize directly. To overcome this challenge, researchers can employ the strategy of forming co-crystals or solid derivatives.

This approach involves reacting the chiral analyte with a suitable crystalline "host" or "chaperone" molecule to form a well-ordered co-crystal. nih.gov The resulting solid is then amenable to single-crystal X-ray diffraction analysis. The presence of the bromine atom in this compound is highly advantageous for this technique. Bromine is a relatively heavy atom that causes anomalous dispersion of X-rays, a phenomenon that is key to determining the absolute configuration of the chiral center. nih.govresearchgate.net

The process begins with the synthesis of a suitable derivative or the selection of a co-former that will readily crystallize with this compound. A common strategy involves using a chiral co-former of a known absolute configuration, which acts as an internal reference standard during the crystallographic analysis. nih.govsci-hub.se Alternatively, a co-former that induces crystallization and contains other heavy atoms can be used to enhance the anomalous scattering effects.

Once a suitable single crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of thousands of reflections, is collected. The intensities of these reflections are used to calculate an electron density map of the unit cell, from which the molecular structure is determined. nih.gov

For absolute structure determination, the key is the analysis of Bijvoet pairs—pairs of reflections (h,k,l) and (-h,-k,-l) that would have identical intensities if not for anomalous dispersion. researchgate.net The small differences in intensity between these pairs, caused by the bromine atom, allow for the determination of the true, absolute stereochemistry of the molecule. The Flack parameter is a critical value calculated during the refinement of the crystal structure; a value close to zero for a given enantiomer confirms that the assigned absolute configuration is correct with a high degree of confidence. capes.gov.br

A hypothetical crystallographic study of a co-crystal of (S)-1-bromo-8-methylnonane with a chiral host molecule could yield the data presented in the following tables. These tables are illustrative of the typical results obtained from a successful X-ray crystallographic analysis.

Table 1: Hypothetical Crystal Data and Structure Refinement for a Co-crystal of (S)-1-Bromo-8-methylnonane

ParameterValue
Empirical FormulaC₂₈H₃₇BrO₄
Formula Weight517.49
Temperature100(2) K
Wavelength0.71073 Å
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensions
a8.543(2) Å
b12.126(3) Å
c25.345(5) Å
α90°
β90°
γ90°
Volume2624.9(10) ų
Z4
Density (calculated)1.308 Mg/m³
Absorption Coefficient1.654 mm⁻¹
F(000)1088
Data Collection
Theta range for data collection2.50 to 27.50°
Reflections collected21540
Independent reflections5980 [R(int) = 0.045]
Refinement
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.035, wR2 = 0.082
R indices (all data)R1 = 0.048, wR2 = 0.089
Absolute structure parameter (Flack x)0.01(2)

The data in Table 1 indicates a good quality structure solution, with low R-factors and a Goodness-of-fit value close to 1. Crucially, the Flack parameter of 0.01(2) provides strong evidence that the absolute configuration of the chiral center in the this compound moiety is correctly assigned as (S).

Table 2: Selected Bond Lengths and Angles for the this compound Moiety (Hypothetical)

Bond/AngleLength (Å) / Degrees (°)
Bond Lengths
C(1)-Br(1)1.95(1)
C(8)-C(9)1.53(2)
C(8)-C(10)1.52(2)
C(7)-C(8)1.54(2)
Bond Angles
C(2)-C(1)-Br(1)112.5(8)
C(7)-C(8)-C(9)110.2(9)
C(7)-C(8)-C(10)111.5(9)
C(9)-C(8)-C(10)109.8(9)

These structural parameters, derived from the crystallographic analysis, confirm the covalent structure of the this compound derivative and provide precise details of its conformation within the crystal lattice. The ability to obtain such detailed structural information is indispensable for advanced research, enabling a deeper understanding of the molecule's properties and interactions.

Applications of 1 Bromo 8 Methylnonane in Advanced Organic Synthesis and Materials Science

Building Block in the Synthesis of Complex Organic Molecules

The utility of 1-bromo-8-methylnonane in organic synthesis stems from the reactivity of the carbon-bromine bond. The bromine atom is a good leaving group, making the compound an effective alkylating agent in reactions with nucleophiles. This allows for the introduction of the 8-methylnonyl group, a branched C10 chain, into a wide array of molecular frameworks.

The synthesis of natural products often requires the precise assembly of complex carbon skeletons. Long-chain alkyl bromides are frequently used to introduce specific aliphatic fragments.

Pheromones: Insect pheromones, which are crucial for communication and reproduction, are often long-chain aliphatic compounds. asianpubs.org Their synthesis is a key strategy for developing environmentally benign pest management tools. rsc.org Alkyl bromides are common precursors in these syntheses, often utilized in Grignard or cuprate (B13416276) coupling reactions to build the carbon backbone. researchgate.net For instance, the synthesis of the corn rootworm pheromone, 8-methyldec-2-yl propanoate, has been achieved through various routes, some of which employ Grignard coupling of bromo-compounds as a key step. researchgate.net Similarly, the pheromone trans-trans-8,10-dodecadien-1-ol has been synthesized from 6-bromo-hexane-1-ol. asianpubs.org this compound, with its specific branched structure, is a suitable building block for pheromones containing an iso-decyl moiety and is marketed for this purpose. alfa-chemistry.com

Fatty Acids: Branched-chain fatty acids are important biological molecules. The synthesis of these compounds can be achieved by coupling various alkyl fragments. For example, the synthesis of 8-methylnonanoic acid, a degradation by-product of dihydrocapsaicin, has been accomplished via a copper-catalyzed alkylation of a Grignard reagent using ethyl-6-bromohexanoate. researchgate.net This demonstrates a general strategy where a bromoalkane can be used to construct the backbone of a branched-chain fatty acid. The total synthesis of other complex fatty acids, like mid-chain methoxylated fatty acids, also relies on coupling reactions involving organobromide precursors. nih.gov

Polyketides: Polyketides are a large and diverse class of natural products known for their wide range of biological activities, including antibiotic and anticancer properties. nih.gov Their biosynthesis involves the iterative addition of two-carbon units, often resulting in complex structures with multiple stereocenters and alkyl branches. frontiersin.orgnih.gov In laboratory synthesis, building blocks like this compound can be used to introduce specific side chains or fragments onto the main polyketide backbone through alkylation reactions, contributing to the final complex architecture of the target molecule.

Natural Product ClassSynthetic Precursor ExampleRole of Alkyl Bromide
Insect Pheromone1-Bromo-2-methylbutaneForms part of the carbon skeleton in the synthesis of the corn rootworm pheromone via Grignard coupling. researchgate.net
Insect Pheromone6-Bromo-hexane-1-olInitial raw material for the synthesis of trans-trans-8,10-dodecadien-1-ol. asianpubs.org
Branched-Chain Fatty AcidEthyl-6-bromohexanoateUsed in a copper-catalyzed alkylation to synthesize 8-methylnonanoic acid. researchgate.net

In pharmaceutical chemistry, alkylating agents are fundamental reagents used to modify the structure of molecules to enhance their therapeutic properties. nih.govnih.gov These agents introduce alkyl groups, which can influence factors like lipophilicity, metabolic stability, and binding affinity to biological targets. This compound is classified as a pharmaceutical intermediate, serving as a general alkylating agent for the synthesis of Active Pharmaceutical Ingredients (APIs). guidechem.com

The primary bromine atom in this compound is susceptible to nucleophilic attack by various functional groups (e.g., amines, alcohols, thiols, carbanions) present in a precursor molecule. This SN2 reaction results in the formation of a new carbon-heteroatom or carbon-carbon bond, effectively attaching the 8-methylnonyl group to the API scaffold. This modification can be critical for optimizing the drug's pharmacokinetic and pharmacodynamic profile. For example, the synthesis of the drug bromocriptine (B1667881) involves an intermediate, BROMO-OTBN, highlighting the role of brominated compounds in creating complex APIs. pyglifesciences.com

Reaction TypeNucleophileResulting BondGeneral Application in API Synthesis
N-AlkylationAmine (R-NH₂)C-NModification of amines to form secondary or tertiary amines.
O-Alkylation (Williamson Ether Synthesis)Alkoxide (R-O⁻)C-OFormation of ethers.
S-AlkylationThiolate (R-S⁻)C-SFormation of thioethers.
C-AlkylationEnolate / CarbanionC-CFormation of a new carbon-carbon bond to extend a carbon skeleton.

The applications of this compound extend to the agrochemical and fragrance industries, where specific molecular structures are required to achieve desired biological or sensory effects.

Agrochemicals: The most direct application in the agrochemical sector is its use in the synthesis of insect pheromones for integrated pest management. alfa-chemistry.com Synthetic pheromones are used in traps to monitor and control insect populations, offering a targeted and environmentally safer alternative to broad-spectrum pesticides. rsc.org

Fragrances: The fragrance industry relies on a diverse palette of molecules to create scents. beilstein-journals.org The structure, size, and shape of a molecule are critical determinants of its odor. The branched, lipophilic 8-methylnonyl chain of this compound can be incorporated into larger molecules to produce new fragrance compounds. For example, the synthesis of analogues of Calone 1951®, a compound known for its distinct marine odor, involves the construction of a benzodioxepinone skeleton, and modifications to the molecule's structure, including the addition of various functional groups, are explored to create new scent profiles. core.ac.uk The introduction of an iso-decyl group from a precursor like this compound could be used to modify the steric bulk and polarity, thereby fine-tuning the final olfactory properties of a fragrance molecule.

Role in Polymer Chemistry and Materials Development

In materials science, this compound serves as a valuable component in the synthesis and modification of polymers. Its key feature is the terminal bromine atom, which can act as an initiator for controlled polymerization reactions or as a reactive site for post-polymerization modification.

Controlled/living radical polymerization (CRP) techniques have revolutionized polymer synthesis, allowing for the creation of polymers with well-defined molecular weights, low polydispersity, and complex architectures. cmu.educmu.edu

One of the most powerful CRP methods is Atom Transfer Radical Polymerization (ATRP). youtube.com In ATRP, an alkyl halide (the initiator) reacts with a transition metal complex (typically copper-based) in a reversible redox process. This process generates a low concentration of active radical species, which allows polymerization to proceed in a controlled manner. youtube.comresearchgate.net

This compound is an ideal candidate to act as an initiator in ATRP. The carbon-bromine bond can be homolytically cleaved in the presence of a copper(I) catalyst to form a carbon-centered radical and a copper(II) species. This radical then initiates the polymerization of a monomer (e.g., styrene (B11656), acrylates). The process is reversible, with the dormant alkyl bromide species being reformed, keeping the radical concentration low and minimizing termination reactions. cmu.edu The 8-methylnonyl group from the initiator thus becomes the alpha-end group of every polymer chain.

General Scheme of ATRP Initiation with this compound:

Activation: R-Br + Cu(I)/L -> R• + Cu(II)/L-Br (where R is the 8-methylnonyl group, L is a ligand)

Propagation: R• + n(Monomer) -> Pn•

Deactivation: Pn• + Cu(II)/L-Br -> Pn-Br + Cu(I)/L (where Pn-Br is the dormant polymer chain)

Beyond initiation, the bromo-functional group is a versatile handle for the post-polymerization modification of materials. Specialty polymers with tailored properties can be created by attaching specific functional side chains to a polymer backbone. escholarship.org

This compound can be used as a precursor in these modification strategies. For example, a polymer could be synthesized with reactive sites (e.g., hydroxyl or amine groups) along its backbone. These sites can then be reacted with this compound via nucleophilic substitution to graft the 8-methylnonyl side chains onto the polymer.

Alternatively, in a "grafting-to" approach, this compound could first be converted into a functional monomer and then copolymerized. More advanced methods include "click" chemistry reactions. The thio-bromo reaction, a type of thiol-X click chemistry, allows for the efficient coupling of a thiol-containing molecule or polymer to a bromo-terminated species under mild conditions. researchgate.net This enables the synthesis of complex architectures like block copolymers or polymers with precisely placed functionalities. researchgate.netrsc.org

Synthesis of Functional Materials and Advanced Chemical Entities

The long, flexible, and branched alkyl chain of this compound is particularly useful in the design and synthesis of functional materials where molecular packing and phase behavior are critical. A prime example is its use as a precursor for side chains in liquid crystal molecules.

Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals. colorado.edu Their molecules often consist of a rigid core and flexible terminal chains. The length and structure of these chains significantly influence the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which these phases are stable. colorado.edunih.gov

The 8-methylnonyl group, introduced via nucleophilic substitution using this compound, can be attached to a rigid mesogenic (liquid crystal-forming) core. The branched nature of this chain can disrupt crystalline packing, lowering the melting point and potentially broadening the temperature range of the liquid crystal phase, a desirable feature for many applications. For instance, in the synthesis of calamitic (rod-shaped) liquid crystals, the alkylation of phenolic groups on a core structure like a biphenyl (B1667301) or phenyl-pyrimidine system with this compound introduces the necessary flexible tail. nih.gov

The general synthetic approach involves the Williamson ether synthesis, where a phenoxide, generated from a hydroxy-substituted mesogenic core, acts as a nucleophile to displace the bromide from this compound.

Table 1: Representative Synthesis of a Liquid Crystal Precursor

Reactants Reagents Product Purpose of 8-methylnonyl group
Mesogenic Core with -OH group, this compoundBase (e.g., K₂CO₃), Solvent (e.g., Acetone)Mesogenic Core with -O-(CH₂)₇CH(CH₃)₂ groupIntroduces a flexible, branched tail to influence phase behavior and transition temperatures. colorado.edu

Cross-Coupling Partner in C-C and C-X Bond Formation for Novel Scaffolds

This compound serves as an important electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the precise formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds under relatively mild conditions. nih.govicmpp.ro The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation (for C-C coupling) or amine coordination/deprotonation (for C-N coupling), and reductive elimination. nih.govlibretexts.org

Carbon-Carbon (C-C) Bond Formation

The ability to form new C-C bonds allows for the extension of the carbon skeleton, linking the 8-methylnonyl group to various aromatic, vinylic, or alkynyl scaffolds.

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound (like a boronic acid or ester). libretexts.orgwikipedia.org While most common for sp²-hybridized halides, developments have extended its scope. Coupling this compound with an arylboronic acid would yield an alkyl-substituted aromatic compound, a scaffold present in many functional materials and biologically active molecules. organic-chemistry.orgscirp.org

Heck Reaction: The Heck reaction typically forms a C-C bond between an organohalide and an alkene. organic-chemistry.orgmdpi.com Reacting this compound with an alkene like styrene or an acrylate (B77674) ester would attach the 8-methylnonyl chain to the double bond, creating more complex olefinic structures. The reaction demonstrates high stereoselectivity, usually favoring the trans product. organic-chemistry.orgmasterorganicchemistry.com

Sonogashira Coupling: This powerful reaction forges a bond between an organohalide and a terminal alkyne, co-catalyzed by palladium and copper. wikipedia.orgnih.gov The coupling of this compound with a terminal alkyne produces an internal alkyne, incorporating the long alkyl chain into a rigid, linear alkynyl framework. Such structures are of interest in materials science and as intermediates for further transformations. organic-chemistry.org

Table 2: this compound in C-C Cross-Coupling Reactions

Reaction Name Coupling Partner Bond Formed Typical Catalyst System Resulting Scaffold
Suzuki-Miyaura Coupling Arylboronic Acid (Ar-B(OH)₂)C(sp³)–C(sp²)Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) wikipedia.orgorganic-chemistry.orgAryl-substituted alkane
Heck Reaction Alkene (e.g., Styrene)C(sp³)–C(sp²)Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) organic-chemistry.orgmdpi.comSubstituted alkene
Sonogashira Coupling Terminal Alkyne (R-C≡CH)C(sp³)–C(sp)Pd catalyst, Cu(I) co-catalyst, Amine base wikipedia.orgorganic-chemistry.orgInternal alkyne

Carbon-Heteroatom (C-X) Bond Formation

Buchwald-Hartwig Amination: This reaction is a premier method for constructing carbon-nitrogen bonds by coupling an organohalide with a primary or secondary amine. wikipedia.orgacsgcipr.org The reaction of this compound with an arylamine or a heterocyclic amine using a palladium catalyst and a suitable phosphine (B1218219) ligand would produce a new secondary or tertiary amine. youtube.comorganic-chemistry.org This transformation is crucial for synthesizing complex amines used in pharmaceuticals and materials science, where the long alkyl chain can be used to tune solubility and other physical properties.

Table 3: this compound in C-N Cross-Coupling

Reaction Name Coupling Partner Bond Formed Typical Catalyst System Resulting Scaffold
Buchwald-Hartwig Amination Primary/Secondary Amine (R¹R²NH)C(sp³)–NPd catalyst, Bulky phosphine ligand, Strong base wikipedia.orglibretexts.orgTertiary or secondary amine

Future Research Directions and Emerging Challenges in 1 Bromo 8 Methylnonane Chemistry

Development of More Sustainable and Eco-Friendly Synthetic Routes

The chemical industry is increasingly focused on developing environmentally benign synthetic methods, and the production of 1-bromo-8-methylnonane is no exception. Traditional methods for synthesizing alkyl halides often involve harsh reagents and generate significant waste. google.comchemguide.co.uk Future research will prioritize the development of greener alternatives.

Key areas of investigation include:

Catalytic Halogenation: Moving away from stoichiometric brominating agents towards catalytic systems that utilize bromide salts with an in-situ oxidant. This approach minimizes waste and avoids the use of hazardous elemental bromine.

Bio-derived Feedstocks: Investigating the potential of converting bio-based precursors, such as fatty acids or alcohols with branched-chain motifs, into this compound. This would reduce the reliance on petrochemical sources.

Solvent Selection: The use of greener solvents, such as ionic liquids or supercritical fluids, is being explored to replace traditional volatile organic compounds (VOCs) in the synthesis and purification of this compound. nih.gov

Energy Efficiency: Developing synthetic routes that operate at lower temperatures and pressures, potentially through the use of photochemistry or microwave-assisted synthesis, will contribute to a more sustainable process.

A comparative look at traditional versus emerging sustainable synthetic approaches is presented below:

FeatureTraditional MethodsEmerging Sustainable Routes
Halogen Source Elemental Bromine (Br₂)Catalytic systems with HBr or bromide salts
Starting Materials Petroleum-based alkanes/alcoholsBio-based feedstocks, recycled materials
Solvents Chlorinated hydrocarbons, ethersSupercritical CO₂, ionic liquids, water
Byproducts Often toxic and difficult to manageRecyclable catalysts, benign byproducts (e.g., water)

Exploration of Novel Catalytic Systems for Highly Selective Functionalization

The development of new catalytic systems is crucial for unlocking the full synthetic potential of this compound. libretexts.orgnih.gov Research in this area is focused on achieving high selectivity and efficiency in converting the bromo-functional group into other valuable moieties.

Future directions include:

Cross-Coupling Reactions: While palladium-catalyzed cross-coupling reactions are well-established, there is a continuous search for more robust and versatile catalysts. wikipedia.orglibretexts.org This includes the development of ligands that can promote the coupling of sterically hindered alkyl halides like this compound with a wide range of organometallic reagents. libretexts.orgnih.gov The use of more abundant and less toxic metals, such as iron, copper, and nickel, as catalysts is also a significant area of research. nih.gov

C-H Activation/Functionalization: A long-term goal is the direct functionalization of the C-H bonds in the 8-methylnonane backbone, which would bypass the need for the bromo intermediate altogether. However, achieving regioselectivity in such a molecule remains a formidable challenge.

Dual Catalysis: The combination of two different catalysts to promote sequential or cooperative transformations in a single pot is a powerful strategy. nih.gov For instance, a photocatalyst could be used to generate a radical from this compound, which is then intercepted by a transition metal catalyst to form a new bond.

Unveiling New Reaction Pathways and Reactivity Patterns

Understanding the fundamental reactivity of this compound is key to discovering new transformations. libretexts.orgquora.com The branched nature of this molecule can influence its reactivity in subtle but significant ways compared to linear haloalkanes.

Emerging areas of study are:

Radical Chemistry: The generation of alkyl radicals from this compound through photoredox catalysis or other radical initiation methods opens up a plethora of new reaction possibilities, including additions to alkenes and alkynes, and conjugate additions.

Nucleophilic Substitution: While SN1 and SN2 reactions are well-understood, the influence of the branched alkyl chain on reaction rates and the potential for rearrangement products warrants further investigation. libretexts.orgncert.nic.in The use of novel nucleophiles and reaction conditions could lead to the discovery of new substitution pathways.

Grignard Reagent Formation and Reactivity: The formation of the Grignard reagent from this compound is a cornerstone of its synthetic utility. masterorganicchemistry.comleah4sci.com Future research will likely focus on optimizing the formation of this reagent and exploring its reactions with a wider range of electrophiles. harvard.eduyoutube.commasterorganicchemistry.com

Integration into Flow Chemistry and Automated Synthesis Platforms

The adoption of flow chemistry and automated synthesis is revolutionizing the way organic molecules are prepared. acs.org These technologies offer significant advantages in terms of safety, efficiency, and scalability, particularly for reactions involving hazardous reagents or intermediates.

Key developments include:

Continuous Flow Synthesis: Designing continuous flow processes for the synthesis of this compound and its derivatives will enable safer handling of reagents and better control over reaction parameters, leading to higher yields and purity. thieme-connect.de

Automated Reaction Optimization: Automated platforms can rapidly screen a wide range of reaction conditions (catalysts, solvents, temperatures) to identify the optimal parameters for a given transformation of this compound. sigmaaldrich.com

In-line Analysis: The integration of analytical techniques, such as NMR and mass spectrometry, directly into the flow system allows for real-time monitoring of reaction progress and facilitates rapid optimization.

Advanced Mechanistic Studies Using Cutting-Edge Spectroscopic Techniques

A deeper understanding of the mechanisms of reactions involving this compound is essential for the rational design of new synthetic methods. harvard.edu Advanced spectroscopic and computational techniques are providing unprecedented insights into reaction intermediates and transition states.

Future research will leverage:

In-situ Spectroscopy: Techniques such as in-situ NMR and IR spectroscopy allow for the direct observation of reactive intermediates, providing crucial information about reaction pathways. fiveable.meyoutube.com

Computational Chemistry: Density functional theory (DFT) and other computational methods are becoming increasingly powerful tools for modeling reaction mechanisms, predicting reactivity, and designing new catalysts.

Advanced Mass Spectrometry: Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to identify and characterize reaction intermediates and products with high sensitivity and accuracy. nih.govyoutube.com

Design and Synthesis of Complex Architectures Incorporating the this compound Moiety

The unique branched structure of the 8-methylnonyl group makes it an attractive building block for the synthesis of complex molecules with tailored properties. beilstein-journals.orgnih.gov

Future applications in this area include:

Liquid Crystals and Polymers: The incorporation of the branched alkyl chain of this compound into liquid crystal or polymer structures can influence their physical properties, such as their melting point, solubility, and self-assembly behavior. rsc.orgnih.gov

Biologically Active Molecules: The 8-methylnonyl moiety can be incorporated into drug candidates to modulate their lipophilicity and pharmacokinetic properties.

Supramolecular Chemistry: The hydrophobic nature of the branched alkyl chain can be exploited in the design of self-assembling systems, such as micelles and vesicles, for applications in drug delivery and materials science. researchgate.net

Q & A

Q. What are the reliable synthetic routes for preparing 1-Bromo-8-methylnonane with high purity?

Methodological Answer: this compound can be synthesized via bromination of 8-methylnonane using brominating agents like N-bromosuccinimide (NBS) under radical initiation (e.g., benzoyl peroxide) . Alternative routes include nucleophilic substitution of 8-methylnonanol with HBr in the presence of a Lewis acid catalyst (e.g., ZnBr₂) to improve yield . Purification typically involves fractional distillation under reduced pressure to isolate the product from shorter-chain byproducts. GC-MS and ¹H/¹³C NMR are critical for verifying purity (>98%) and structural confirmation .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer:

  • Spectroscopy: ¹H NMR (δ ~1.2–1.6 ppm for methyl groups, δ ~3.4 ppm for brominated terminal CH₂) and ¹³C NMR (δ ~30–35 ppm for Br-bearing carbon) provide structural confirmation .
  • Chromatography: GC-MS with a non-polar column (e.g., DB-5) confirms molecular weight (MW 235.2 g/mol) and detects impurities .
  • Thermal Analysis: Differential scanning calorimetry (DSC) determines melting points and thermal stability, critical for reaction planning.

Q. What are the primary reaction pathways for this compound in organic synthesis?

Methodological Answer:

  • Nucleophilic Substitution: Reacts with amines (e.g., NH₃) to form 8-methylnonylamines, with reaction rates influenced by solvent polarity (e.g., DMF vs. THF) .
  • Elimination: Under basic conditions (e.g., KOH/EtOH), forms alkenes via dehydrohalogenation; product distribution (e.g., 8-methylnonene isomers) depends on temperature .
  • Grignard Formation: Reacts with magnesium in dry ether to generate organomagnesium intermediates for C–C bond formation .

Advanced Research Questions

Q. How do steric and electronic factors influence the substitution reactivity of this compound in complex systems?

Methodological Answer: The bulky 8-methyl group imposes steric hindrance, slowing SN2 mechanisms but favoring SN1 pathways in polar protic solvents (e.g., H₂O/EtOH). Kinetic studies using conductivity measurements or UV-Vis monitoring can quantify activation energies. For example, competing elimination (E2) becomes significant at elevated temperatures (>80°C), requiring precise control to optimize substitution yields . Computational modeling (DFT) further elucidates transition-state geometries and charge distribution .

Q. How can researchers resolve contradictions in reported reaction yields or selectivity for this compound?

Methodological Answer: Discrepancies often arise from:

  • Reaction Conditions: Trace moisture or oxygen can deactivate catalysts (e.g., in Grignard reactions). Strict anhydrous protocols and inert atmospheres (N₂/Ar) are essential .
  • Impurity Profiles: Byproducts from incomplete bromination (e.g., di-brominated species) may skew yields. Advanced purification (e.g., preparative HPLC) and kinetic monitoring (in situ IR) help identify side reactions .
  • Solvent Effects: Polar aprotic solvents (e.g., DMSO) may stabilize intermediates differently than non-polar solvents. Systematic solvent screening with DOE (Design of Experiments) optimizes selectivity .

Q. What advanced applications does this compound have in synthesizing bioactive or functional materials?

Methodological Answer:

  • Pharmaceutical Intermediates: Serves as a hydrophobic alkylating agent for prodrug synthesis (e.g., lipophilic anticancer agents). Reactivity with heterocycles (e.g., pyridines) must be optimized via pH control .
  • Polymer Chemistry: Initiates cationic polymerization of epoxides or styrenes, where chain length and branching are tunable via initiator concentration .
  • Supramolecular Chemistry: The long alkyl chain facilitates self-assembly in lipid bilayers or micelles, studied via SAXS or cryo-EM .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.